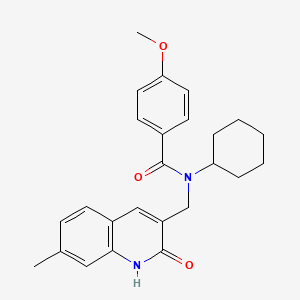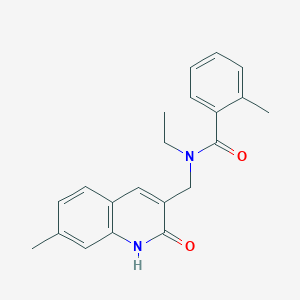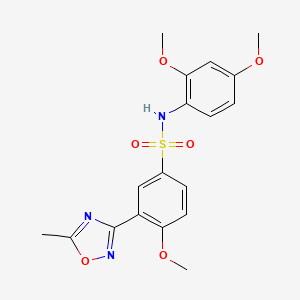
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPPEA, and it belongs to the class of sulfonamide compounds. DPPEA has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用机制
The mechanism of action of DPPEA is not yet fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, DPPEA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that DPPEA exhibits a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. Additionally, DPPEA has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain.
实验室实验的优点和局限性
One of the main advantages of DPPEA is its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a potential candidate for the treatment of a wide range of diseases. Additionally, DPPEA is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of DPPEA is its limited solubility in water, which may make it difficult to administer in vivo.
未来方向
There are several future directions for research on DPPEA. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration route for DPPEA. Finally, more research is needed to investigate the safety and toxicity of DPPEA in vivo, as well as its potential interactions with other drugs.
合成方法
The synthesis of DPPEA involves the reaction of 3,4-dimethoxyphenethylamine with p-toluenesulfonyl chloride to produce 3,4-dimethoxyphenethyl p-toluenesulfonate. The resulting compound is then reacted with pyridine-3-carboxaldehyde to produce 2-(3,4-dimethoxyphenethyl)-N-(pyridin-3-ylmethyl)phenethylamine. Finally, this compound is reacted with acetic anhydride to produce DPPEA.
科学研究应用
DPPEA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, DPPEA has been found to exhibit antitumor properties, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-31-22-11-10-21(15-23(22)32-2)33(29,30)27(14-12-19-7-4-3-5-8-19)18-24(28)26-17-20-9-6-13-25-16-20/h3-11,13,15-16H,12,14,17-18H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODSMUBJEBVKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7695471.png)
![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7695485.png)




![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)
![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)


